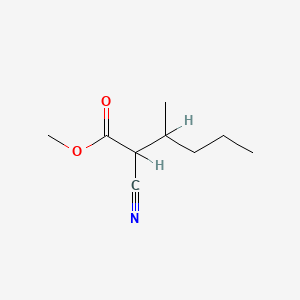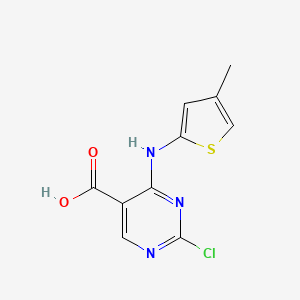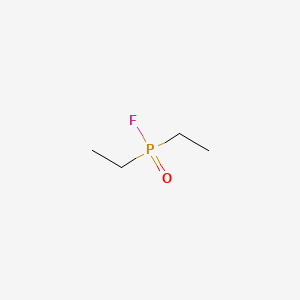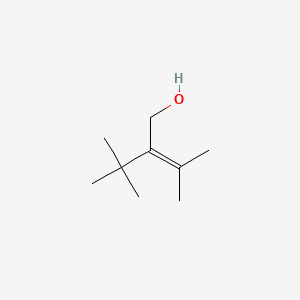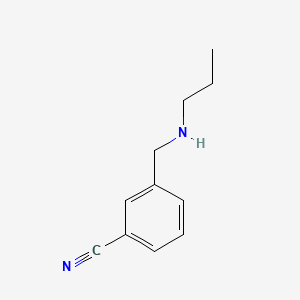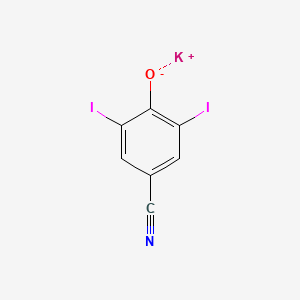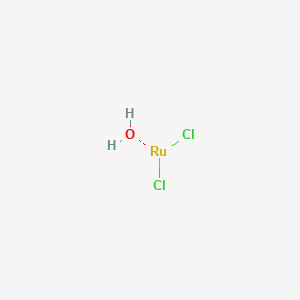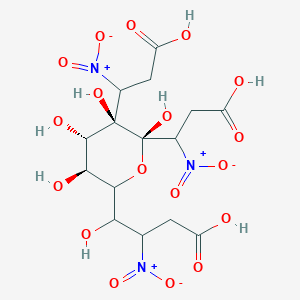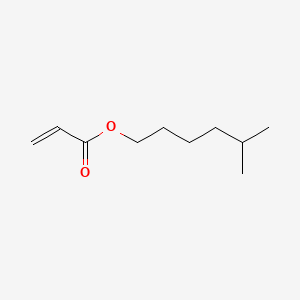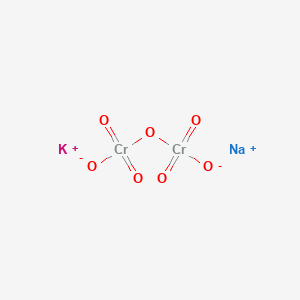
Dichromic acid, potassium sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichromic acid, potassium sodium salt, also known as potassium sodium dichromate, is a chemical compound with the formula Cr₂KNaO₇. It is a member of the dichromate family, which are salts of dichromic acid. This compound is known for its bright red-orange crystalline appearance and is primarily used as a strong oxidizing agent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichromic acid, potassium sodium salt, can be synthesized by reacting chromite ore with sodium carbonate and potassium carbonate. The reaction involves roasting the chromite ore with these carbonates to form sodium chromate and potassium chromate. These chromates are then acidified to produce the dichromate salts.
Industrial Production Methods
In industrial settings, the production of this compound, typically involves the following steps:
Roasting: Chromite ore is roasted with sodium carbonate and potassium carbonate.
Leaching: The roasted product is leached with water to extract sodium chromate and potassium chromate.
Acidification: The chromate solution is acidified with sulfuric acid to produce dichromate salts.
Crystallization: The dichromate salts are crystallized and separated.
Analyse Chemischer Reaktionen
Types of Reactions
Dichromic acid, potassium sodium salt, undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced to chromium(III) compounds.
Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common reagents include sulfuric acid and alcohols. The reaction conditions typically involve heating.
Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Chromium(III) sulfate or chromium(III) chloride.
Substitution: Various chromate and dichromate salts.
Wissenschaftliche Forschungsanwendungen
Dichromic acid, potassium sodium salt, has a wide range of applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in certain diagnostic tests and treatments.
Industry: Applied in the production of pigments, tanning of leather, and as a corrosion inhibitor.
Wirkmechanismus
The compound exerts its effects primarily through its strong oxidizing properties. It targets various organic and inorganic substrates, facilitating electron transfer reactions. The molecular pathways involved include the conversion of alcohols to carbonyl compounds and the oxidation of sulfides to sulfones.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium dichromate (K₂Cr₂O₇)
- Sodium dichromate (Na₂Cr₂O₇)
- Chromium trioxide (CrO₃)
Uniqueness
Dichromic acid, potassium sodium salt, is unique due to its dual cation composition (potassium and sodium), which can influence its solubility and reactivity compared to other dichromates. This duality can make it more versatile in certain industrial and laboratory applications.
Eigenschaften
CAS-Nummer |
94232-45-8 |
|---|---|
Molekularformel |
Cr2KNaO7 |
Molekulargewicht |
278.08 g/mol |
IUPAC-Name |
potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1 |
InChI-Schlüssel |
OKFNTBNTVNBBEH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


